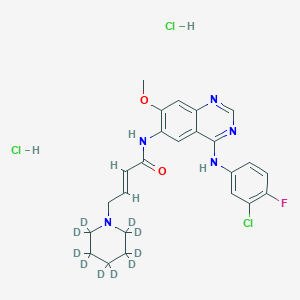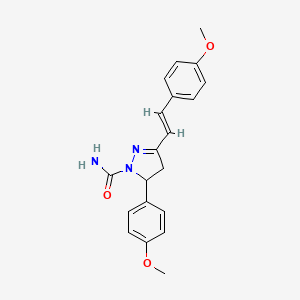
Egfr-IN-64
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-64 is a novel inhibitor targeting the epidermal growth factor receptor (EGFR). This receptor is crucial in regulating cell growth, survival, proliferation, and differentiation. Mutations in EGFR are often associated with various cancers, making it a significant target for cancer therapy. This compound has shown promise in selectively inhibiting mutant forms of EGFR, particularly in non-small cell lung cancer (NSCLC) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-64 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups that enhance its inhibitory activity. The synthetic route typically includes:
- Formation of the quinazoline core.
- Introduction of methoxy and ethynyl groups.
- Final coupling reactions to attach the phenylamine moiety.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
- Using high-yield reactions to minimize waste.
- Employing continuous flow reactors to enhance reaction efficiency.
- Implementing purification techniques such as crystallization and chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions
Egfr-IN-64 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its activity or stability .
科学的研究の応用
Egfr-IN-64 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study EGFR inhibition mechanisms.
Biology: Investigating the role of EGFR in cell signaling pathways.
Medicine: Developing targeted therapies for cancers with EGFR mutations.
Industry: Potential use in diagnostic assays to detect EGFR mutations
作用機序
Egfr-IN-64 exerts its effects by binding to the adenosine triphosphate (ATP) binding site of the EGFR tyrosine kinase. This binding inhibits the phosphorylation of tyrosine residues, preventing the activation of downstream signaling pathways involved in cell proliferation and survival. The primary molecular targets include the mutant forms of EGFR, such as those found in NSCLC .
類似化合物との比較
Similar Compounds
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Gefitinib: Selectively targets mutant EGFR in NSCLC.
Osimertinib: Effective against EGFR T790M mutation.
Uniqueness of Egfr-IN-64
This compound stands out due to its high selectivity for mutant EGFR forms and its potential to overcome resistance mechanisms seen with other inhibitors. Its unique structure allows for better binding affinity and stability, making it a promising candidate for further development in cancer therapy .
特性
分子式 |
C20H21N3O3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-5-[(E)-2-(4-methoxyphenyl)ethenyl]-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-9-4-14(5-10-17)3-8-16-13-19(23(22-16)20(21)24)15-6-11-18(26-2)12-7-15/h3-12,19H,13H2,1-2H3,(H2,21,24)/b8-3+ |
InChIキー |
SFPKMOYGYUJLBH-FPYGCLRLSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)N |
正規SMILES |
COC1=CC=C(C=C1)C=CC2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



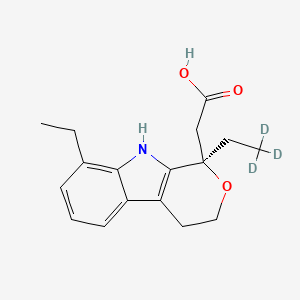

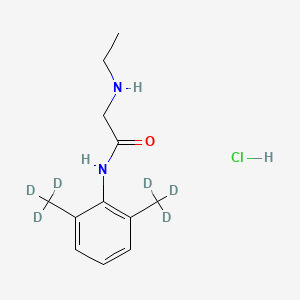
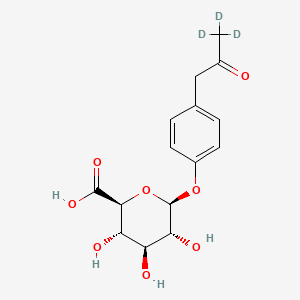
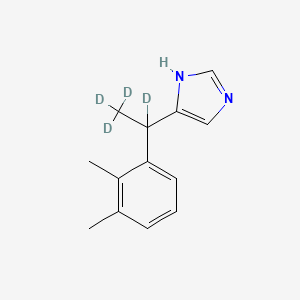
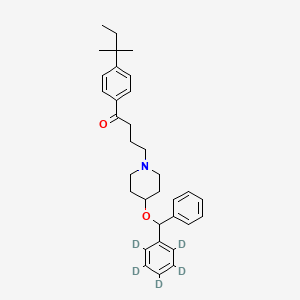
![(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12416094.png)
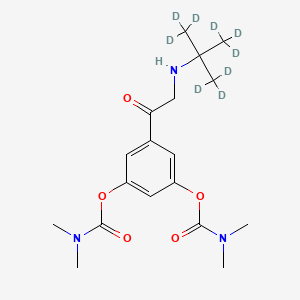
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12416100.png)
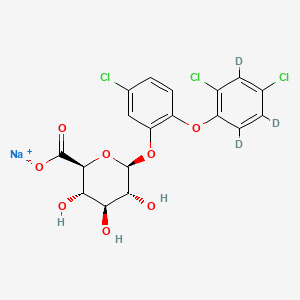

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
